5-Azaspiro[3.4]octan-6-ylmethanol
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Overview
Description
5-Azaspiro[3.4]octan-6-ylmethanol: is a chemical compound with the molecular formula C₈H₁₅NO. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.
Scientific Research Applications
Chemistry: 5-Azaspiro[3.4]octan-6-ylmethanol is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological studies, this compound is investigated for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition and receptor binding .
Medicine: The compound is explored in drug design and development, particularly for its potential to interact with biological targets. Its spirocyclic structure is of interest in the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it valuable for various applications .
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octan-6-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a ketone, the spirocyclic structure can be formed through a cyclization reaction, followed by reduction to introduce the hydroxymethyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Azaspiro[3.4]octan-6-ylmethanol can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted spirocyclic compounds with diverse functionalities.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-6-ylmethanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
5-Azaspiro[3.4]octane: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
6-Azaspiro[3.4]octan-5-ylmethanol: Similar structure but with different positioning of the nitrogen atom and hydroxymethyl group.
Spiro[3.4]octan-6-ylmethanol: Lacks the nitrogen atom, affecting its chemical reactivity and biological interactions.
Uniqueness: 5-Azaspiro[3.4]octan-6-ylmethanol stands out due to its combination of a spirocyclic structure with a nitrogen atom and a hydroxymethyl group.
Properties
IUPAC Name |
5-azaspiro[3.4]octan-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-2-5-8(9-7)3-1-4-8/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZQODJMAPNUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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